molecular formula C11H10ClNO B14904976 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile

3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile

Cat. No.: B14904976
M. Wt: 207.65 g/mol
InChI Key: KGYUMZFGJZHXTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile is an organic compound with a molecular formula of C11H10ClNO It is characterized by the presence of a chlorophenyl group, a nitrile group, and a ketone group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoic acid.

    Reduction: Formation of 3-(4-chlorophenyl)-2,2-dimethyl-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile exerts its effects involves interactions with specific molecular targets. For instance, its derivatives have been shown to inhibit the activity of heat shock proteins such as TRAP1, leading to the induction of apoptosis in cancer cells . The compound’s ability to form stable complexes with these proteins is key to its biological activity.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
  • 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • 3-(4-Chlorophenyl)-3-aminopropanenitrile

Comparison: Compared to its analogs, 3-(4-Chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone group, which confer distinct reactivity and biological activity. Its derivatives have shown higher selectivity and potency in inhibiting specific molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanenitrile

InChI

InChI=1S/C11H10ClNO/c1-11(2,7-13)10(14)8-3-5-9(12)6-4-8/h3-6H,1-2H3

InChI Key

KGYUMZFGJZHXTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.